N-(2,2-dimethoxyethyl)butan-1-amine
Description
N-(2,2-Dimethoxyethyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 2,2-dimethoxyethyl group. This structural motif introduces both steric and electronic modifications compared to simpler alkylamines. The dimethoxyethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility in polar solvents and reactivity in synthetic applications.
Properties
CAS No. |
98544-93-5 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)butan-1-amine |
InChI |
InChI=1S/C8H19NO2/c1-4-5-6-9-7-8(10-2)11-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
QGNGLQHRHIOVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted Butan-1-amines
Example : Diisopentylamine (N,N-bis(3-methylbutyl)amine)
- Structure : Branched alkyl chains (3-methylbutyl groups).
- Properties : Lower polarity due to hydrocarbon substituents; boiling point 121–122°C at 13.3 kPa, density 0.77 g/cm³ .
- Applications: Intermediate in organic synthesis, particularly for non-polar reactants.
- Contrast : The dimethoxyethyl group in N-(2,2-dimethoxyethyl)butan-1-amine increases polarity, likely raising boiling point and water solubility compared to Diisopentylamine.
Aromatic-Substituted Butan-amines
Example : N-Ethyl-1-phenyl-butane-2-amine (N-Etil-PBA)
- Structure : Phenyl group at the β-position of the butan-2-amine backbone.
- Applications: Investigated as a novel psychoactive substance.
- Contrast: The target compound lacks aromaticity but features ether oxygen atoms, which may favor applications in coordination chemistry or as a hydrogen-bond donor.
Heterocyclic-Substituted Butan-amines
Example : N-(Furan-2-ylmethyl)butan-1-amine
- Structure : Furan ring attached via a methylene group.
- Applications : Intermediate in heterocyclic synthesis.
- Contrast : The dimethoxyethyl group provides ether oxygens without aromaticity, possibly reducing resonance stabilization but improving solubility in protic solvents.
Organometallic Ligands
Example : N-(Dipyridin-2-ylmethyl)butan-1-amine (IrL5)
- Structure : Pyridyl groups enable bidentate coordination.
- Properties : Forms stable iridium(III) complexes with quantum yields up to 13% and lifetimes of 2.3 μs .
- Applications : Phosphorescent materials for OLEDs or sensors.
- Contrast : The dimethoxyethyl group in the target compound may act as a weaker-field ligand compared to pyridyl groups, altering metal complex stability and emission properties.
Physicochemical and Functional Group Analysis
Functional Group Impact :
- Dimethoxyethyl: Enhances solubility in polar solvents (e.g., ethanol, DMSO) and stabilizes intermediates via hydrogen bonding.
- Branched Alkyl (Diisopentylamine) : Reduces crystallinity, favoring liquid-phase reactions.
- Aromatic (N-Etil-PBA) : Introduces bioactivity and UV-vis absorption properties.
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